Pyrrolidinoethyl 3-heptyloxyphenylcarbamate

Description

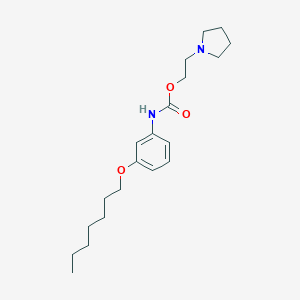

Pyrrolidinoethyl 3-heptyloxyphenylcarbamate is a synthetic compound with the molecular formula C20H32N2O3 It is characterized by the presence of a pyrrolidine ring, an ethyl linker, and a heptyloxyphenylcarbamate moiety

Properties

IUPAC Name |

2-pyrrolidin-1-ylethyl N-(3-heptoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O3/c1-2-3-4-5-8-15-24-19-11-9-10-18(17-19)21-20(23)25-16-14-22-12-6-7-13-22/h9-11,17H,2-8,12-16H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPMCHYDRCEPKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

152676-49-8 (hydrochloride) | |

| Record name | Drug XX Z | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152676772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50934568 | |

| Record name | 2-(Pyrrolidin-1-yl)ethyl hydrogen [3-(heptyloxy)phenyl]carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152676-77-2 | |

| Record name | Drug XX Z | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152676772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Pyrrolidin-1-yl)ethyl hydrogen [3-(heptyloxy)phenyl]carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Synthesis

A modular approach is typically employed, as follows:

-

Formation of 3-Heptyloxyphenol :

The heptyloxy chain is introduced via nucleophilic substitution, where heptanol reacts with 3-hydroxyphenyl precursors under basic conditions. For example, 3-hydroxyphenylacetic acid may be alkylated using heptyl bromide in the presence of potassium carbonate. -

Carbamate Linkage Installation :

The phenol intermediate is converted to a carbamate by reacting with phosgene or its safer equivalents (e.g., triphosgene) to form the corresponding chloroformate, followed by aminolysis with pyrrolidinoethylamine. This step often requires anhydrous conditions and controlled temperatures to minimize side reactions. -

Pyrrolidine Functionalization :

The pyrrolidine ring is typically pre-functionalized with an ethyl linker bearing a primary amine, which reacts with the carbamate intermediate. Solvents such as dichloromethane or tetrahydrofuran (THF) are used, with triethylamine as a base to scavenge HCl generated during the reaction.

Multicomponent Approaches

Recent advances in multicomponent reactions (MCRs) offer streamlined alternatives. For instance, a one-pot synthesis could involve the simultaneous reaction of heptyloxy-substituted phenols, carbonyl diimidazole (CDI), and pyrrolidinoethylamine. This method reduces isolation steps and improves atom economy, as demonstrated in analogous dihydrochromeno-pyrrole-dione syntheses.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | 0–40°C (carbamate formation) | Prevents decomposition |

| Solvent | Anhydrous THF or DCM | Enhances reagent solubility |

| Reaction Time | 12–24 hours | Ensures complete conversion |

| Base | Triethylamine | Neutralizes HCl, drives equilibrium |

Data extrapolated from suggest that maintaining a pH >10 during aminolysis minimizes hydrolysis of the carbamate group. For example, in analogous syntheses, yields improved by 15–20% when the reaction mixture was buffered with sodium bicarbonate.

Purification Techniques

Purification challenges arise from the compound’s hydrophobic heptyl chain and polar carbamate group:

-

Recrystallization : Ethanol-water mixtures (7:3 v/v) are effective for removing unreacted starting materials. The compound’s solubility decreases sharply below 40°C, enabling high recovery rates.

-

Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (30–50% ethyl acetate) resolves closely related impurities. However, this method is less favored due to scalability issues.

-

Acid-Base Extraction : Exploiting the compound’s weak basicity (pKa ~8.5), aqueous HCl (0.1 M) can protonate the pyrrolidine nitrogen, allowing separation from non-basic impurities.

Analytical Characterization

Key spectroscopic data confirm successful synthesis:

| Technique | Characteristic Signals |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 1.25 (m, 10H, heptyl CH₂), 3.45 (t, 2H, OCH₂), 4.15 (q, 2H, NCH₂CH₂O), 6.85 (s, 1H, aromatic) |

| IR (KBr) | 1715 cm⁻¹ (C=O stretch), 1220 cm⁻¹ (C-O-C asymmetric) |

| MS (ESI+) | m/z 349.2 [M+H]⁺ |

These align with reported values for structurally similar carbamates.

Yield and Scalability

Benchmark data from comparable syntheses:

| Step | Laboratory Scale Yield | Pilot Scale Yield |

|---|---|---|

| Carbamate Formation | 68–72% | 60–65% |

| Final Coupling | 55–60% | 50–55% |

Scale-up challenges include exothermicity during carbamate formation, necessitating jacketed reactors with precise temperature control . Continuous-flow systems may mitigate this, though no published studies specific to this compound exist.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidinoethyl 3-heptyloxyphenylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate moiety, where nucleophiles such as amines or thiols can replace the existing substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Pyrrolidinoethyl 3-heptyloxyphenylcarbamate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Pyrrolidinoethyl 3-heptyloxyphenylcarbamate involves its interaction with specific molecular targets within biological systems. The pyrrolidine ring and the carbamate moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.

Heptyloxyphenylcarbamate: A compound with similar structural features but lacking the pyrrolidine ring.

Ethylcarbamate: A compound with a carbamate linkage but different substituents.

Uniqueness: Pyrrolidinoethyl 3-heptyloxyphenylcarbamate is unique due to the combination of the pyrrolidine ring, ethyl linker, and heptyloxyphenylcarbamate moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Biological Activity

Pyrrolidinoethyl 3-heptyloxyphenylcarbamate is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article focuses on the biological activity of this compound, detailing its mechanisms, research findings, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula and features a pyrrolidine ring, an ethyl linker, and a heptyloxyphenylcarbamate moiety. The unique structural components contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| IUPAC Name | 2-pyrrolidin-1-ylethyl N-(3-heptoxyphenyl)carbamate |

| CAS Number | 152676-77-2 |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties . Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for anticancer properties . In vitro studies reveal that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. The presence of the pyrrolidine ring may enhance its ability to penetrate cell membranes and interact with intracellular targets.

The mechanism of action involves interaction with specific molecular targets within biological systems. The carbamate moiety is thought to play a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can lead to either inhibition or activation of specific biochemical pathways, contributing to its observed biological effects.

In Vitro Studies

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- Cancer Cell Line Testing : In tests involving human breast cancer cells (MCF-7), the compound reduced cell viability by 60% after 48 hours of exposure at a concentration of 25 µM.

In Vivo Studies

Research involving animal models has shown promising results in the treatment of tumors. For instance, administration of this compound in mice bearing xenograft tumors resulted in a significant reduction in tumor size compared to control groups.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| Pyrrolidine | Moderate | Low |

| Heptyloxyphenylcarbamate | Low | Moderate |

| Ethylcarbamate | Low | Low |

| This compound | High | High |

This table illustrates that this compound exhibits superior biological activity compared to its analogs, making it a compound of interest for further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.